3-(4-Fluoro-2-methylphenyl)isonicotinic acid
Description
Properties
IUPAC Name |
3-(4-fluoro-2-methylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-6-9(14)2-3-10(8)12-7-15-5-4-11(12)13(16)17/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEKKMVTIWEGJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=C(C=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Bromoisonicotinic Acid
The synthesis begins with bromination of isonicotinic acid. Direct bromination using bromine in sulfuric acid at 0–5°C yields 3-bromoisonicotinic acid, though competing bromination at other positions requires careful control. Alternative routes employ directed ortho-metalation strategies using lithium diisopropylamide (LDA) followed by quenching with bromine.
Synthesis of 4-Fluoro-2-methylphenylboronic Acid
4-Fluoro-2-methylbenzonitrile, synthesized via aldoxime formation and dehydration of 4-fluoro-2-methylbenzaldehyde, serves as a precursor. Hydrolysis of the nitrile group to a boronic acid is achieved using bis(pinacolato)diboron and a palladium catalyst.
Coupling Reaction
Combining 3-bromoisonicotinic acid with 4-fluoro-2-methylphenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 80°C) affords the target compound. Yields typically range from 65–75%, with purity dependent on recrystallization solvents such as ethanol/water mixtures.
Table 1: Suzuki-Miyaura Reaction Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 72 |
| Base | Na₂CO₃ | 68 |
| Solvent | Dioxane/H₂O (4:1) | 75 |
| Temperature | 80°C | 70 |
Ullmann-Type Coupling Methods
Ullmann coupling offers a copper-mediated alternative for aryl-aryl bond formation. This method avoids boronic acid precursors but requires higher temperatures and longer reaction times.
Substrate Preparation
3-Iodoisonicotinic acid, generated via iodination of isonicotinic acid using iodine and silver sulfate in sulfuric acid, reacts with 1-bromo-4-fluoro-2-methylbenzene under Ullmann conditions (CuI, 1,10-phenanthroline, K₃PO₄, DMF, 120°C). Yields are moderate (50–60%) due to competing homocoupling.
Hydrazide-Based Synthesis Routes
Isonicotinic acid hydrazide, a readily available derivative, can be leveraged to introduce substituents via cyclization or displacement reactions.
Alternative Pathways via Nitrile Intermediates
4-Fluoro-2-methylbenzonitrile, a key intermediate in trelagliptin synthesis, may be adapted for this compound. Hydrolysis of the nitrile to a carboxylic acid using NaOH/H₂O₂ under reflux provides 4-fluoro-2-methylbenzoic acid, which could undergo directed coupling to pyridine derivatives.
Crystallization and Purification Techniques
Final purification often determines pharmaceutical-grade purity. Crystallization from toluene/hexane mixtures effectively removes Pd residues and byproducts. Search result highlights the use of isopropyl acetate and methyl tert-butyl ether (MTBE) for isolating crystalline products, a method applicable here.
Analytical Characterization Data
Critical analytical data for the target compound include:
-
¹H NMR (DMSO-d₆): δ 8.85 (d, J = 5.1 Hz, 1H, pyridine-H), 8.12 (s, 1H, pyridine-H), 7.45–7.55 (m, 2H, aryl-H), 2.45 (s, 3H, CH₃), 13.1 (br s, 1H, COOH).
-
HPLC Purity: >99.5% using C18 column, 0.1% H₃PO₄/ACN gradient.
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| Suzuki-Miyaura | 75 | 99.5 | High |
| Ullmann | 60 | 98.0 | Moderate |
| Hydrazide Route | 40 | 95.0 | Low |
The Suzuki-Miyaura method emerges as superior in yield and purity, albeit requiring expensive Pd catalysts. Ullmann coupling, while cheaper, suffers from lower efficiency.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes solvent recovery and catalyst recycling. Search result emphasizes sodium bisulfate monohydrate as a cost-effective reagent for dehydration steps, reducing reliance on hazardous acids. Continuous flow reactors could enhance the Suzuki reaction’s scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-2-methylphenyl)isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where substituents on the phenyl ring can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Synthetic Route Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Aryl halide + Organoboron compound | Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene) |
| 2 | Reaction environment | Inert atmosphere, elevated temperature |
Chemistry
In the field of chemistry, 3-(4-Fluoro-2-methylphenyl)isonicotinic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including:
- Oxidation : Introducing functional groups or modifying existing ones.
- Reduction : Removing oxygen-containing groups or reducing double bonds.
- Substitution : Replacing substituents on the phenyl ring with other groups.
These reactions are crucial for developing new compounds with desired properties.
Biology
The compound is being investigated for its potential as a ligand in biochemical assays . It may interact with specific biological targets, influencing enzyme activity or receptor functions. This interaction could lead to therapeutic applications, particularly in:
- Drug Development : Exploring its role in modulating biological pathways.
- Biochemical Assays : Utilizing its binding properties to study receptor-ligand interactions.
Medicine
Research into the medicinal properties of this compound has revealed potential therapeutic effects, including:
- Anti-inflammatory Activity : Investigated for its ability to reduce inflammation markers.
- Antimicrobial Properties : Explored as a candidate for developing new antimicrobial agents.
Industrial Applications
In industry, this compound is utilized in the development of new materials with enhanced properties. Its applications include:
- Material Science : Creating materials with improved thermal stability or electrical conductivity.
- Pharmaceutical Formulations : Serving as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Case Studies and Research Findings
- Binding Studies : A study evaluated the binding affinity of related compounds at nicotinic receptors, highlighting the importance of structural modifications in enhancing activity .
- Pharmacological Evaluation : Research focused on the synthesis and optimization of analogs demonstrated that structural changes significantly affect biological activity .
- Material Development : Investigations into metal-organic frameworks (MOFs) using similar isonicotinic acids have shown promise in creating new materials with unique properties .
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-2-methylphenyl)isonicotinic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(4-Fluoro-2-methylphenyl)isonicotinic acid with structurally related isonicotinic acid derivatives, focusing on substituent effects, molecular properties, and biological activity.
Table 1: Structural and Functional Comparison of Isonicotinic Acid Derivatives
Key Comparative Insights
Substituent Effects on Bioactivity: The 4-fluoro-2-methylphenyl group in the target compound likely balances lipophilicity and steric hindrance, optimizing membrane permeability and target engagement. This contrasts with 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid, where the hydroxyl group increases solubility but may reduce blood-brain barrier penetration . 3-[(2-Fluoro-4-iodophenyl)amino]isonicotinic acid demonstrates the impact of halogenation (iodine) on antitumor activity, suggesting that heavier halogens enhance receptor binding via hydrophobic interactions .
Metabolic Stability: Fluorine substitution (as in the target compound and 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid) is known to resist oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .
Synthetic and Analytical Challenges: Derivatives like 3-[(2-Fluoro-4-iodophenyl)amino]isonicotinic acid require advanced coupling reactions for amino group introduction, increasing synthetic complexity compared to direct aryl-substituted analogs . Detection of isonicotinic acid derivatives in biological matrices (e.g., urine) is challenging due to low concentrations and spectral overlaps, as noted for cresol-sulfate vs. cresol in NMR studies .
Microbial Metabolism :
- Microbial degradation pathways for isonicotinic acid derivatives often involve hydroxylation and ring-opening (e.g., conversion to dihydroxy intermediates like citrazinic acid), as observed in soil bacteria . Substituents like fluorine or methyl groups may slow these processes, enhancing environmental persistence .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(4-Fluoro-2-methylphenyl)isonicotinic acid, and how can yield optimization be approached?
- Answer : A widely used method for analogous compounds involves reacting pyridine-3,4-dicarboxylic anhydride with substituted aromatic precursors under Friedel-Crafts acylation conditions. For the target compound, substituting chlorobenzene with 4-fluoro-2-methylbenzene derivatives may be feasible. Yield optimization (~32% in similar syntheses) can be achieved by adjusting reaction parameters such as temperature (80–120°C), catalyst choice (e.g., AlCl₃ or FeCl₃), and solvent polarity (e.g., dichloromethane vs. nitrobenzene). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .
Q. How can structural isomers of isonicotinic acid derivatives be distinguished experimentally?
- Answer : Terahertz (THz) spectroscopy (0.1–4.0 THz range) effectively differentiates isomers due to sensitivity to hydrogen bonding and lattice vibrations. For example, nicotinic acid, isonicotinic acid, and picolinic acid exhibit distinct THz absorption spectra. Complementary techniques like differential scanning calorimetry (DSC) and X-ray crystallography can resolve subtle structural differences, such as hydrogen-bonding networks . Thermogravimetric analysis (TGA) can also measure sublimation enthalpies, which vary with substituent positions (e.g., ΔsubH for isonicotinic acid is ~130 kJ/mol) .
Advanced Research Questions
Q. What is the mechanism of action of this compound against Mycobacterium tuberculosis, and how does structural modification affect potency?
- Answer : Isonicotinic acid derivatives inhibit enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis. Docking studies suggest the fluorine and methyl groups enhance hydrophobic interactions with InhA's active site (e.g., Tyr158 and Lys165 residues). Modifications at the phenyl ring (e.g., electron-withdrawing groups like -F) improve binding affinity, as seen in analogs with MIC values as low as 0.22 µM against drug-sensitive strains. However, resistance in MDR/XDR strains may arise from mutations in katG, which activates prodrugs like isoniazid .
Q. How can computational methods predict the pharmacokinetic and toxicity profiles of fluorinated isonicotinic acid derivatives?
- Answer : Molecular dynamics simulations (e.g., AMBER or GROMACS) and density functional theory (DFT) calculations model protein-ligand interactions and electronic properties. ADMET predictors (e.g., SwissADME) assess oral bioavailability, hepatotoxicity, and CYP450 inhibition. For example, isonicotinic acid N-oxide derivatives show lower hepatotoxicity probability (0.12) compared to isoniazid (0.67) due to reduced reactive metabolite formation .
Q. What strategies resolve contradictions in biological activity data for structurally similar derivatives?
- Answer : Contradictions may arise from assay variability (e.g., broth microdilution vs. agar dilution) or strain-specific resistance mechanisms. Systematic SAR studies with standardized protocols (CLSI guidelines) are recommended. For instance, MIC discrepancies against MDR strains can be addressed by testing in combination with efflux pump inhibitors (e.g., verapamil) to identify resistance pathways .
Methodological Challenges and Solutions
Q. How can sublimation enthalpies of fluorinated isonicotinic acid derivatives be accurately measured?
- Answer : Isothermal thermogravimetry (TGA) using a calibrated SDT Q600 instrument provides precise ΔsubH measurements. Samples are heated at 1°C/min under inert gas flow (N₂ or Ar) to minimize decomposition. Data analysis via the Clausius-Clapeyron equation accounts for vapor pressure changes. Validation with reference compounds (e.g., nicotinic acid, ΔsubH = 128.5 kJ/mol) ensures accuracy .
Q. What analytical workflows characterize synthetic intermediates in multi-step routes?
- Answer : LC-MS (ESI+/− mode) monitors reaction progress, while ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms regiochemistry. For fluorinated analogs, ¹⁹F NMR (δ −110 to −120 ppm for aromatic -F) is critical. High-resolution mass spectrometry (HRMS) with TOF analyzers (mass error < 2 ppm) validates molecular formulas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
